molecular formula C12H21NO2 B2707871 TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE CAS No. 2089692-96-4

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE

Cat. No.: B2707871
CAS No.: 2089692-96-4
M. Wt: 211.305
InChI Key: RYQPJAKRZGHGLZ-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate typically involves the annulation of cyclopentane and azetidine rings. One common method includes the reaction of tert-butyl 2-azaspiro[3.4]octane-1-carboxylate with appropriate reagents under controlled conditions . Another approach involves the use of cyclopentane derivatives and azetidine intermediates, which are subjected to annulation reactions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of tert-butyl 2-azaspiro[3.4]octane-3-carboxylate may involve large-scale synthesis using similar annulation strategies. The process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include various oxo derivatives, reduced spirocyclic compounds, and substituted analogs, depending on the reagents and conditions used .

Mechanism of Action

The mechanism by which tert-butyl 2-azaspiro[3.4]octane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and development .

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-12(8-13-9)6-4-5-7-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQPJAKRZGHGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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